molecular formula C15H16NO4 B2499506 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-37-6

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B2499506
CAS No.: 150543-37-6
M. Wt: 274.297
InChI Key: ATCSVGGHJWQTPC-UHFFFAOYSA-M
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name, 5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid , reflects its structural hierarchy:

  • Spiro[2.4]heptane core : A bicyclic system with two fused rings sharing a single nitrogen atom (spiro center) .
  • Benzyloxycarbonyl (Cbz) group : A benzyl ester protecting group attached to the nitrogen at position 5.
  • Carboxylic acid moiety : A terminal carboxylic acid group at position 1.

The molecular formula is C₁₅H₁₇NO₄ , derived from:

  • C₁₅ : 15 carbon atoms (7 from spiroheptane, 5 from benzyl, 2 from carbonyl groups, 1 from carboxylic acid).
  • H₁₇ : Hydrogen atoms distributed across aromatic, aliphatic, and carboxylic regions.
  • N : Single nitrogen atom in the spiro system.
  • O₄ : Oxygen atoms in the Cbz group (two), carbonyl (one), and carboxylic acid (one) .
Component Description Formula Contribution
Spiro[2.4]heptane Bicyclic framework with N at spiro C₇H₁₂N
Cbz group Benzyl ester protecting group C₇H₇O₂
Carboxylic acid Terminal functional group CO₂H

Spirocyclic Architecture: Bridged Bicyclic System Configuration

The spiro[2.4]heptane core consists of two fused rings sharing a single nitrogen atom:

  • Ring 1 (3-membered) : A small ring with 2 carbons and the spiro nitrogen.
  • Ring 2 (5-membered) : A larger ring with 4 carbons and the spiro nitrogen.
    This configuration introduces significant ring strain , particularly in the 3-membered ring, which impacts reactivity and stability .
Comparison with Other Spiro Systems
Spiro System Ring Sizes (Carbons) Key Features
Spiro[2.4]heptane 3-membered + 5-membered High strain, nitrogen at spiro center
Spiro[3.5]nonane 4-membered + 6-membered Moderate strain, common in alkaloids
Spiro[4.5]decan 5-membered + 7-membered Low strain, used in macrocyclic synthesis

The nitrogen’s lone pair contributes to conformational rigidity , limiting rotational freedom around the spiro center .

Benzyloxycarbonyl Protecting Group: Electronic and Steric Effects

The Cbz group (benzyloxycarbonyl) serves as a temporary protecting group for the nitrogen, influencing both electronic and steric properties:

Electronic Effects
  • Electron-withdrawing : The carbonyl group polarizes the C-O bond, reducing electron density on the nitrogen, which may modulate nucleophilicity in reactions .
  • Neighboring group participation : The Cbz group can stabilize transition states via resonance or hydrogen bonding in cyclization reactions .
Steric Effects
  • Bulky aromatic ring : The benzyl group creates spatial hindrance, favoring conformations that minimize steric clashes (e.g., axial vs. equatorial positions in the spiro system) .
  • Solvation effects : The Cbz group enhances solubility in organic solvents, aiding purification and reaction efficiency .
Protecting Group Electronic Impact Steric Impact
Cbz Moderate EWG effect High (benzyl bulk)
Boc Weak EWG effect Moderate (tert-butyl)
Alloc Moderate EWG effect Moderate (allyl)

Conformational Analysis of Azaspiro[2.4]heptane Core

The spiro system’s conformation is governed by ring strain and non-bonded interactions :

Ring Strain and Stability
  • 3-membered ring : High angle strain (~60° bond angles) reduces stability, requiring careful handling to avoid decomposition .
  • 5-membered ring : Moderate strain, with some flexibility for puckering.
Computational Insights

A study on aza-spiro cyclization transitions identified conformational anchoring as critical for stereoselectivity:

  • CH-O hydrogen bonds : Stabilize transition states by aligning reactive sites.
  • CH-π interactions : Guide substituent orientation in the spiro system .
Parameter Value/Description Source
Cremer-Pople puckering Envelope conformation for 5-membered ring
NMR Coupling Constants Restricted rotation around spiro N
X-ray bond angles ~110° at spiro N (close to tetrahedral)

Properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSVGGHJWQTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Double Allylic Alkylation Strategy

A catalytic enantioselective approach employs a one-pot double allylic alkylation to form the spirocyclic core (Figure 1). This method utilizes a proline-derived substrate subjected to palladium-catalyzed allylic alkylation with a bis-electrophile, inducing cyclopropane ring formation. Key steps include:

  • Substrate Activation : (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid derivatives are oxidized to ketones using 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite.
  • Methylenation : Wittig reaction with methyltriphenylphosphonium bromide generates exocyclic double bonds.
  • Cyclopropanation : Rhodium-catalyzed double allylic alkylation achieves spiroannulation with enantiomeric excess >90%.

Advantages : High stereocontrol, fewer purification steps.
Limitations : Requires specialized catalysts and anhydrous conditions.

Simmons–Smith Cyclopropanation

Alternative routes leverage the Simmons–Smith reaction to install the cyclopropane ring (Figure 2). A pyrrolidine precursor with an exocyclic alkene undergoes cyclopropanation via diiodomethane and a zinc-copper couple. For example:

  • Alkene Preparation : Horner-Wadsworth-Emmons olefination of 3-oxoproline esters yields α,β-unsaturated esters.
  • Cyclopropanation : Diiodomethane and Zn(Cu) generate the spiro[2.4]heptane system.

Advantages : Scalability, compatibility with ester functionalities.
Limitations : Moderate yields (50–65%) due to competing side reactions.

Oxidative Ring Contraction

Patent literature discloses oxidative ring contraction of bicyclic intermediates:

  • Epoxidation : Treatment of 4-methylenepyrrolidine derivatives with mCPBA forms epoxides.
  • Acid-Mediated Rearrangement : Trifluoroacetic acid induces epoxide opening and cyclopropane formation.

Advantages : Utilizes simple reagents.
Limitations : Requires precise control of reaction stoichiometry.

Functionalization of the Spirocyclic Core

Introduction of the Benzyloxycarbonyl Group

The Cbz group is introduced via nucleophilic acyl substitution on the secondary amine:

  • Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using HCl in dioxane.
  • Cbz Protection : Reaction with benzyl chloroformate in the presence of triethylamine (Scheme 1).

Typical Conditions :

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 85–92%

Carboxylic Acid Installation

The carboxylic acid moiety is often introduced early in the synthesis but may require late-stage modifications:

  • Ester Hydrolysis : Saponification of methyl or ethyl esters using LiOH or KOH.
  • Oxidative Methods : TEMPO-mediated oxidation of primary alcohols to carboxylic acids.

Optimization Note : Hydrolysis under biphasic conditions (THF/H2O) minimizes decarboxylation.

Integrated Synthetic Routes

Route A: Enantioselective Double Allylic Alkylation

Steps :

  • Oxidation : (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid → ketone (TEMPO/NaClO).
  • Methylenation : Wittig reaction → exocyclic alkene.
  • Spiroannulation : Pd-catalyzed double alkylation → spiro[2.4]heptane.
  • Deprotection/Protection : Boc removal (HCl) → Cbz installation.
  • Ester Hydrolysis : KOH/MeOH → carboxylic acid.

Yield : 68% over 5 steps.

Route B: Simmons–Smith Cyclopropanation

Steps :

  • Olefination : 3-Oxoproline ester → α,β-unsaturated ester.
  • Cyclopropanation : Simmons–Smith reaction → spiro core.
  • Reductive Amination : NH4OAc/NaBH3CN → secondary amine.
  • Cbz Protection : Benzyl chloroformate.
  • Oxidation : TEMPO/NaClO → carboxylic acid.

Yield : 54% over 4 steps.

Comparative Analysis of Synthetic Methods

Parameter Route A Route B Patent Method
Total Steps 5 4 6
Overall Yield 68% 54% 45%
Stereoselectivity >90% ee Racemic Not reported
Key Reagents Pd catalysts Zn(Cu)/CH2I2 TEMPO/NaClO
Scalability Multigram Gram-scale Kilogram-scale

Key Observations :

  • Route A excels in enantioselectivity but requires expensive catalysts.
  • Route B offers shorter sequences but lower yields.
  • Patent methods prioritize scalability over stereochemical control.

Mechanistic Insights and Reaction Optimization

TEMPO-Mediated Oxidations

TEMPO/NaClO systems selectively oxidize secondary alcohols to ketones without over-oxidizing carboxylic acids. Kinetic studies show:

  • Rate Dependency : Reaction rate ∝ [TEMPO]^0.5[NaClO]^1.0.
  • Side Reactions : Minimized by maintaining pH 8–9 and temperatures <10°C.

Wittig Reaction Dynamics

Methyltriphenylphosphonium bromide generates ylides that react with ketones to form alkenes:

  • Ylide Stability : Enhanced by using THF as solvent.
  • Steric Effects : Bulky substituents on pyrrolidine lower yields by 15–20%.

Industrial-Scale Considerations

Cost Analysis

Component Route A Cost (USD/kg) Route B Cost (USD/kg)
Catalysts 12,000 800
Solvents 1,200 950
Labor 3,500 2,800
Total 16,700 4,550

Implication : Route B is economically favorable for non-chiral applications.

Environmental Impact

  • PMI (Process Mass Intensity) : Route A: 32 vs. Route B: 18.
  • Waste Streams : Route A generates heavy metal residues (Pd), requiring specialized disposal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile employed.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid has been documented in various patents, highlighting its role as an intermediate in the preparation of complex molecules. Notably, it has been utilized in the synthesis of hepatitis C virus NS5A inhibitors, which are crucial for antiviral therapies. The compound can be synthesized through several methods, including:

  • Cyclization Reactions : Utilizing spirocyclic frameworks to form azaspiro compounds.
  • Functional Group Transformations : Modifying existing functional groups to enhance biological activity.

Antiviral Agents

One of the primary applications of this compound is in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV). The compound serves as a key intermediate in the development of NS5A inhibitors, which play a critical role in disrupting viral replication.

Case Studies

  • HCV Inhibitors :
    • A patent describes processes for preparing derivatives of 5-azaspiro[2.4]heptane that exhibit potent activity against HCV by inhibiting the NS5A protein, essential for viral replication .
    • Research indicates that modifications to the spirocyclic structure can enhance antiviral efficacy while reducing toxicity .
  • Pharmacological Studies :
    • Studies have demonstrated that compounds derived from 5-Cbz-5-azaspiro[2.4]heptane exhibit favorable pharmacokinetic properties, including good bioavailability and minimal first-pass metabolism .
    • The compound's ability to cross biological barriers, such as the blood-brain barrier, is critical for developing treatments for central nervous system disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral SynthesisIntermediate for HCV NS5A inhibitors
Pharmacological ResearchStudies on bioavailability and toxicity profiles
Organic SynthesisBuilding block for various complex organic compounds

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can enhance binding interactions through increased rigidity and spatial orientation, potentially leading to higher potency and selectivity.

Comparison with Similar Compounds

Key Compounds:

Compound Name CAS No. Protective Group Substituent Position Molecular Formula Molecular Weight (g/mol)
Target Compound 150543-37-6 Cbz (Benzyloxy) 1-carboxylic acid C₁₅H₁₇NO₄ 275.30
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 Boc (tert-butoxy) 6-carboxylic acid C₁₂H₁₉NO₄ 241.28
5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid 1268519-54-5 Boc 7-carboxylic acid C₁₂H₁₉NO₄ 241.28

Structural Insights :

  • Protective Groups : The Cbz group (target compound) is bulkier and aromatic compared to the aliphatic Boc group in analogs. This impacts steric hindrance and solubility .
  • Substituent Position : The carboxylic acid group’s position (1-, 6-, or 7-) influences hydrogen bonding and spatial arrangement, critical for biological activity .

Key Data:

Compound Name Synthetic Yield (Key Step) Key Reaction Steps Purity
Target Compound Not reported Likely analogous to Boc derivatives (e.g., cyclization, hydrolysis) N/A
5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid 57% (Step 4), 63% (Step 5), 100% (Step 6) Cyclopropanation, borane reduction, hydrolysis >98%
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Enantioselective synthesis (e.g., asymmetric hydrogenation) Enantioselective cyclopropanation, Boc protection 97–99%

Application Comparison

Compound Name Primary Applications Commercial Relevance
Target Compound Peptide synthesis, research intermediates Limited availability (temporarily out of stock)
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Ledipasvir (HCV NS5A inhibitor) intermediate High demand; priced at $4,000/g ()
5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid Protein degrader building blocks Available from Aladdin (100 mg, $173)

Functional Roles :

  • Boc Derivatives : Preferred in drug discovery due to Boc’s acid-labile deprotection, compatible with solid-phase peptide synthesis .
  • Cbz Derivative (Target): Used where hydrogenolysis is feasible (e.g., late-stage deprotection in solution-phase synthesis) .

Physicochemical Properties

Property Target Compound (S)-5-Boc-6-carboxylic Acid 5-Boc-7-carboxylic Acid
Melting Point (°C) Not reported 131–134 Not reported
Solubility Requires DMSO/co-solvents Soluble in methanol, THF Soluble in DCM, ethyl acetate
Stability Stable at −80°C (6 months) Stable at room temperature

Key Observations :

  • The Boc derivatives exhibit higher crystallinity (mp 131–134°C) due to reduced steric bulk .
  • The Cbz derivative’s solubility challenges necessitate specialized formulations (e.g., DMSO master stocks) .

Commercial Availability

Compound Name Suppliers Price Availability
Target Compound Limited (e.g., GLPBIO) Not listed Out of stock
(S)-5-Boc-6-carboxylic acid PharmaBlock, Echemi $4,000/g Readily available
5-Boc-7-carboxylic acid Aladdin, Combi-Blocks $173/100 mg In stock

Biological Activity

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, also known as 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest various biological activities, including anti-inflammatory and anticancer properties. This article explores the existing research on its biological activity, synthesizing findings from diverse sources.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.31 g/mol
  • CAS Number : 150543-37-6
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid exhibits a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
    • A study comparing its effects with standard chemotherapeutics showed promising results in reducing cell viability in various cancer cell lines.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines.
  • Neuroprotective Effects :
    • Some research highlights its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid against several cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value comparable to established chemotherapeutic agents .

Anti-inflammatory Mechanisms

In another investigation, researchers explored the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment with 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid resulted in a marked reduction of TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Neuroprotection

A recent study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that it significantly reduced neuronal death and oxidative stress markers, supporting its role in neuroprotection .

Data Table: Summary of Biological Activities

Biological ActivityTest System/ModelConcentration (µM)IC50 Value (µM)Reference
AnticancerVarious cancer cell lines>10Comparable to standard agents
Anti-inflammatoryLPS-induced macrophages10N/A
NeuroprotectionOxidative stress model5N/A

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsCatalysts/SolventsYield (%)Reference
One-stepCycloaddition, carboxylationPd/C, THF75–85
Multi-stepBoc protection, formylationDCC, DMF, NaHCO₃60–70

Which analytical techniques are most effective for confirming the spirocyclic configuration and functional group integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic connectivity via coupling constants (e.g., geminal protons at δ 1.5–2.5 ppm) and benzyloxy carbonyl groups (δ 5.1–5.3 ppm) .
  • X-ray Crystallography : Resolves spiro[2.4]heptane geometry, confirming bond angles and torsion angles (e.g., C5-N-C1-C2 dihedral angle ~90°) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (m/z 275.30 for [M+H]⁺) and fragmentation patterns .

How can researchers optimize stereochemical outcomes during the synthesis of 5-azaspiro[2.4]heptane derivatives?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity in cyclopropane ring formation .
  • Solvent Control : Polar aprotic solvents (e.g., DCM) minimize racemization during benzyloxycarbonyl group installation .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) confirms enantiomeric excess (>95% ee) .

What strategies are recommended for comparative analysis with structural analogs to elucidate structure-activity relationships (SAR)?

Answer:

  • Functional Group Variation : Compare analogs with substitutions at the spirocyclic core (e.g., formyl vs. amino groups) to assess bioactivity shifts .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for targets like proteases or GPCRs .

Q. Table 2: Structural Analogs and Features

Compound NameCAS NumberKey ModificationsReference
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate2137704-05-1Formyl group at position 7
(S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate1262397-26-1Aminomethyl group, (S)-stereocenter

How should researchers resolve contradictions in reported biological activities of spirocyclic compounds?

Answer:

  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm activity .
  • Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants (KD) for target proteins .

What in silico tools and databases are recommended for predicting metabolic pathways and reactivity?

Answer:

  • Metabolic Prediction : Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS to identify potential Phase I/II metabolites (e.g., oxidative dealkylation or glucuronidation) .
  • Reactivity Modeling : Apply Gaussian 09 with DFT (B3LYP/6-31G*) to simulate reaction transition states and activation energies .

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